1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-10-14(22-26-12)19-17(25)13-4-2-8-23(11-13)15-5-6-16(21-20-15)24-9-3-7-18-24/h3,5-7,9-10,13H,2,4,8,11H2,1H3,(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUOZKMCMPYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, pyridazine moiety, and a piperidine core. Its structural complexity contributes to its diverse biological activities.
Research indicates that compounds containing pyrazole and pyridazine structures often exhibit significant interactions with various biological targets:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which can lead to apoptosis in cancer cells. This mechanism is crucial for developing anticancer agents .
- Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression, such as topoisomerase II and EGFR (epidermal growth factor receptor), which are vital for cell proliferation and survival .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Line Studies : In vitro studies demonstrated that related compounds could induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. Enhanced caspase-3 activity was observed at higher concentrations (10.0 μM), indicating robust apoptotic activity .
- In Vivo Efficacy : Animal model studies have shown that these compounds can significantly reduce tumor size and improve survival rates in various cancer types, including lung and colorectal cancers .
Antimicrobial Activity
While primarily studied for anticancer effects, some derivatives have also shown antimicrobial properties:
- In Vitro Testing : Certain pyrazole-containing compounds exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .
Case Study 1: Breast Cancer
A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. The study noted a dose-dependent increase in caspase activity, supporting its role as an effective anticancer agent.
Case Study 2: Microbial Infections
In another investigation, derivatives of the compound were tested against common bacterial pathogens. The results indicated potent antibacterial effects, suggesting potential applications in treating infections alongside its anticancer properties.
Data Table
| Activity Type | Target/Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.0 | Induction of apoptosis |
| Anticancer | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57x) |
| Antimicrobial | Staphylococcus aureus | 0.0039–0.025 | Bacterial growth inhibition |
| Antimicrobial | Escherichia coli | 0.0039–0.025 | Complete death within 8 hours |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest that it may interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have shown activity against androgen receptors, making them candidates for treating prostate cancer .
Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Research indicates that derivatives of pyrazolylpyridazine can inhibit GSK-3, an enzyme implicated in various diseases, including cancer and diabetes . The compound's ability to modulate this pathway positions it as a candidate for further investigation in metabolic disorders.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound to evaluate their anticancer properties. The study utilized in vitro assays to assess cell viability in prostate cancer cell lines. Results indicated that certain derivatives significantly reduced cell proliferation compared to controls, suggesting a promising avenue for therapeutic development .
Case Study 2: GSK-3 Inhibition
Another study focused on the docking analysis of pyrazolylpyridazine compounds against GSK-3. The results demonstrated strong binding affinities, indicating that modifications to the piperidine structure could enhance inhibitory effects. This research supports the hypothesis that the compound may serve as a lead compound for developing GSK-3 inhibitors .
Therapeutic Potential
The unique combination of structural features in 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide suggests multiple therapeutic avenues:
- Cancer Treatment : Targeting androgen receptors and other pathways relevant to tumor growth.
- Metabolic Disorders : Potentially serving as an inhibitor of GSK-3, which could be beneficial in managing diabetes and obesity-related conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
A structurally related compound, N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (reported in ), shares the pyridazine-pyrazole backbone but differs in its substituents. Key comparisons include:
Implications :
- The 5-methylisoxazole group may confer metabolic stability over simpler aryl amines due to reduced susceptibility to oxidative degradation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of heterocyclic compounds like this typically involves multi-step coupling reactions. For example:
- Coupling Strategy : Use nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling to attach the pyrazole moiety to pyridazine. Piperidine-3-carboxamide can be synthesized via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) between piperidine-3-carboxylic acid and 5-methylisoxazol-3-amine .
- Optimization :
- Catalysts : Copper(I) bromide and cesium carbonate in DMSO improved yields in analogous pyridazine-pyrazole coupling reactions (e.g., 17.9% yield in related syntheses) .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature : Moderate heating (35–60°C) balances reaction rate and side-product formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Methods :
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group P2₁/n) resolves bond lengths/angles and validates stereochemistry . Use SHELXL for refinement (R factor < 0.05) .
- Chromatography : HPLC purity >98% (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound for biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., pyrazole → imidazole; isoxazole methyl → trifluoromethyl) to assess impact on binding .
- Biological Assays :
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrogen bonding with kinase hinge region) .
Q. How should contradictory results in biological activity data between research groups be addressed?
Methodological Answer:
Q. What computational modeling techniques predict binding affinity and interaction mechanisms?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns (GROMACS/AMBER) to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl → chloro) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in pyridazine) using MOE or Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
